

Comparative analysis of the side effect profiles of Lanicemine and ketamine

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Lanicemine and Ketamine: A Comparative Analysis of Side Effect Profiles

For Researchers, Scientists, and Drug Development Professionals

Ketamine, a rapid-acting antidepressant, has shown remarkable efficacy in treatment-resistant depression. However, its clinical utility is hampered by a side effect profile that includes dissociative and psychotomimetic symptoms. This has spurred the development of new N-methyl-D-aspartate (NMDA) receptor modulators with the goal of retaining the antidepressant effects while minimizing adverse reactions. One such molecule is lanicemine (AZD6765), a low-trapping NMDA receptor antagonist. This guide provides a comparative analysis of the side effect profiles of lanicemine and ketamine, supported by experimental data.

Quantitative Comparison of Side Effect Profiles

Clinical studies have demonstrated a significant difference in the side effect profiles of lanicemine and ketamine, particularly concerning dissociative and psychotomimetic effects.

Side Effect Category	Lanicemine	Ketamine	Placebo	Data Source
Dissociative Symptoms (CADSS Total Score Change from Baseline)	No significant increase	Significant increase (p<0.01 at 1h)	No significant change	[1]
Adverse Events Potentially Related to Dissociation	7% (75 mg), 11% (150 mg)	24%	-	Sanacora et al. (2014)
Visual Hallucinations	5% (150 mg)	0%	-	Sanacora et al. (2014)
Increases in Supine Systolic Blood Pressure (≥20 mm Hg)	37% (100 mg), 55% (150 mg)	-	26%	[1]

Note: CADSS = Clinician-Administered Dissociative States Scale. Data from different studies may not be directly comparable due to variations in study design and patient populations.

Experimental Protocols

The following are representative experimental protocols used in clinical trials to assess the side effects of lanicemine and ketamine.

Study 1: Assessment of Dissociative and Psychotomimetic Effects

- Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers.[1]
- Participants: Healthy adult volunteers.

- Interventions:
 - Lanicemine: Intravenous infusions of 75 mg and 150 mg.[1]
 - Ketamine: Intravenous infusion of 0.5 mg/kg.[1]
 - Placebo: Saline infusion.
- Methodology for Side Effect Assessment:
 - Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was used to measure dissociative symptoms. Scores were recorded at baseline and at multiple time points during and after the infusion.[1]
 - Psychotomimetic Effects: Adverse events, including visual hallucinations, were recorded throughout the study.
 - Physiological Monitoring: Blood pressure and other vital signs were monitored.

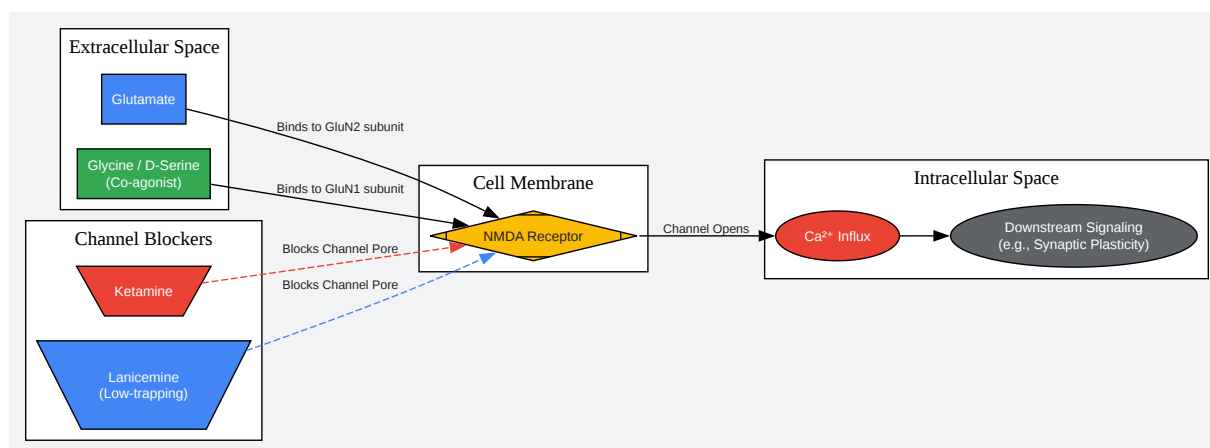
Study 2: Efficacy and Safety in Major Depressive Disorder

- Study Design: A phase IIb, randomized, parallel-arm, double-blind, placebo-controlled study.
- Participants: Patients aged 18-70 years with a diagnosis of single episode or recurrent Major Depressive Disorder (MDD) and a history of inadequate response to at least one antidepressant. Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.
- Interventions:
 - Adjunctive Lanicemine: 15 intravenous infusions of 50 mg or 100 mg over a 12-week period.
 - Adjunctive Placebo: 15 intravenous infusions of saline over a 12-week period.
- Methodology for Side Effect Assessment:

- General Tolerability: Adverse events were systematically recorded at each study visit.
- Dissociative Symptoms: The CADSS was used to assess dissociative symptoms.
- Depressive Symptoms: The Montgomery-Åsberg Depression Rating Scale (MADRS) was used as the primary efficacy endpoint.

Mandatory Visualizations

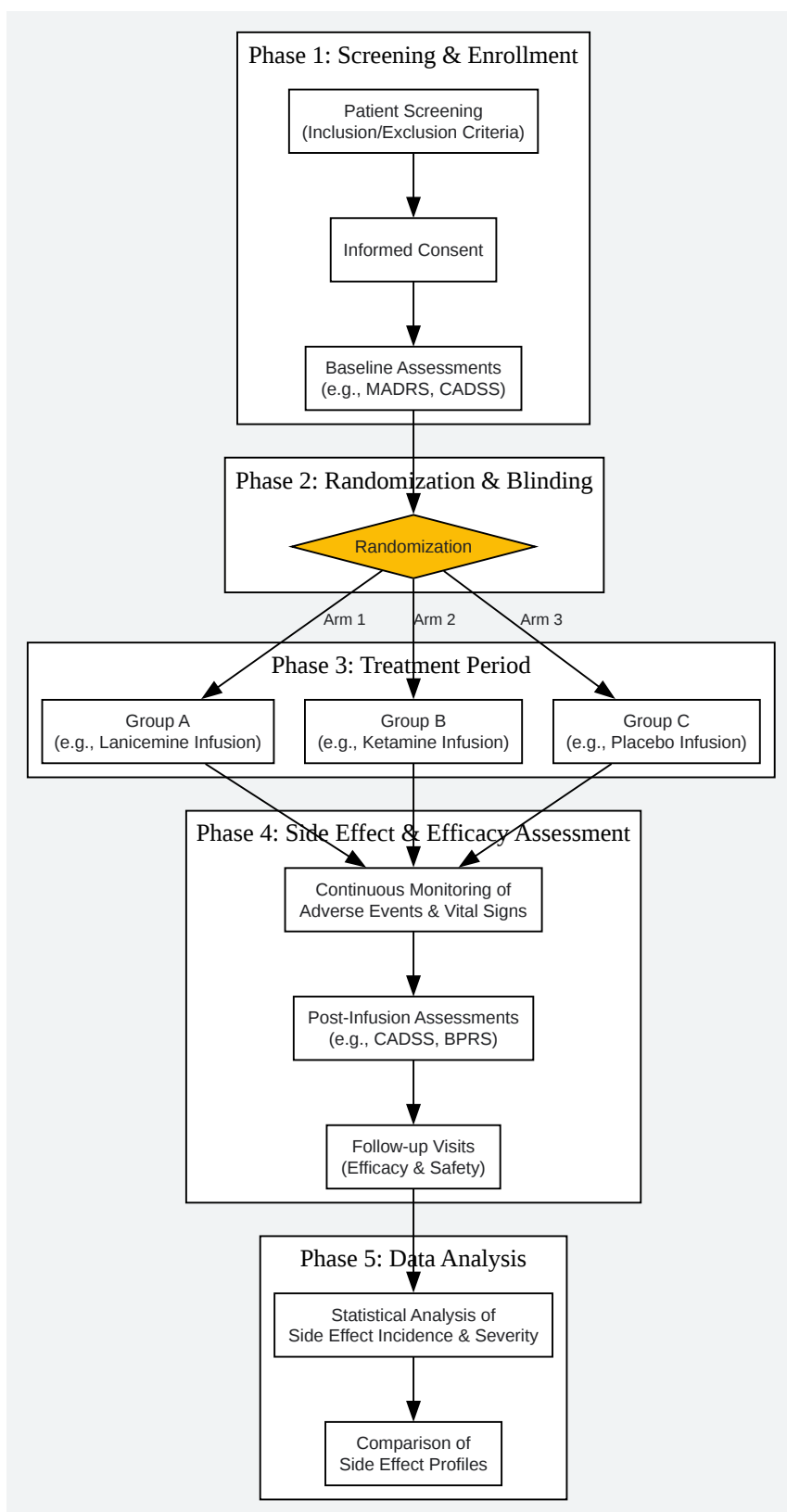
Signaling Pathway



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Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow



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Caption: Clinical Trial Workflow for Psychoactive Drug Assessment.

Discussion

The available data strongly suggest that lanicemine has a more favorable side effect profile than ketamine, particularly concerning dissociative and psychotomimetic effects. While ketamine's rapid antidepressant action is a significant advantage, its adverse psychological effects pose a major challenge to its widespread clinical use. Lanicemine was developed as a "low-trapping" NMDA receptor antagonist, which may account for its reduced propensity to cause dissociative symptoms. The mechanism of "trapping" refers to the antagonist's ability to remain bound within the ion channel even after the agonist has dissociated.

However, it is important to note that the development of lanicemine for depression was ultimately discontinued. While it showed a better side effect profile, it failed to meet primary efficacy endpoints in later-phase clinical trials. This highlights the ongoing challenge in dissociating the antidepressant effects of NMDA receptor antagonists from their characteristic side effects.

Future research in this area will likely focus on developing novel glutamatergic modulators that can achieve a rapid and sustained antidepressant response with a side effect profile that is acceptable for long-term clinical use. Understanding the precise molecular interactions that differentiate the clinical profiles of compounds like ketamine and lanicemine will be crucial for the rational design of next-generation antidepressants.

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References

- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
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